5-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide typically involves a multi-step process:
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Formation of Benzoxazole Core: : The benzoxazole core can be synthesized via a condensation reaction between 2-aminophenol and an appropriate aldehyde or ketone. This reaction often requires a catalyst, such as a metal catalyst or an ionic liquid catalyst, and can be performed under solvent-free conditions .
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Substitution Reactions:
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Coupling Reactions: : The final step involves coupling the benzoxazole derivative with 5-chloro-2-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
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Reduction: : Reduction reactions can target the benzoxazole ring, potentially converting it to a benzoxazoline derivative.
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Substitution: : The chloro group on the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and can be performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . This compound could be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects are of great interest. Benzoxazole derivatives have shown promise in treating various diseases, including cancer and infectious diseases . Research into this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety is known to interact with various biological targets, leading to a range of biological effects . Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
- 5-chloro-N-[3-(5-ethyl-1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide
- 5-chloro-N-[3-(5-ethyl-1,3-benzimidazol-2-yl)phenyl]-2-methoxybenzamide
Uniqueness
Compared to similar compounds, 5-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide stands out due to the presence of the benzoxazole ring, which imparts unique chemical and biological properties. The ethyl group on the benzoxazole ring further enhances its distinctiveness, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C23H19ClN2O3 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
5-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-3-14-7-9-21-19(11-14)26-23(29-21)15-5-4-6-17(12-15)25-22(27)18-13-16(24)8-10-20(18)28-2/h4-13H,3H2,1-2H3,(H,25,27) |
InChI Key |
QVTNEPMGBAGBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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